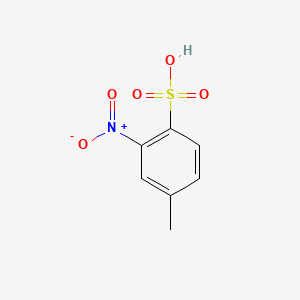

3-Nitrotoluene-4-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

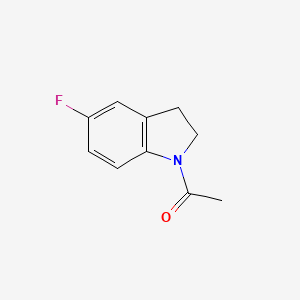

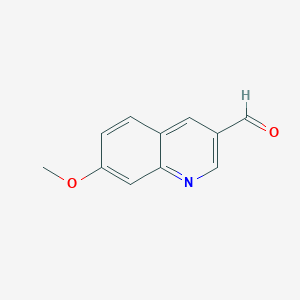

3-Nitrotoluene-4-sulfonic acid is a derivative of nitrotoluene, which is a pale yellow solid . It is one of the three isomers of nitrotoluene . The principal application of nitrotoluene involves its sulfonation to give nitrotoluene-sulfonic acid . This species can be oxidatively coupled to produce stilbene derivatives, which are used as dyes .

Synthesis Analysis

The synthesis of 3-Nitrotoluene-4-sulfonic acid involves the sulfonation of nitrotoluenes in 30% oleum . The temperature effect on the isomer distribution in the monosulfonation products has been examined by proton NMR analysis of the reaction mixtures . In the sulfonation of o-nitrotoluene, 2-nitrotoluene-4-sulfonic acid was the sole product . Three isomeric sulfonic acids, 3-nitrotoluene-4-, 5- and 6-sulfonic acids, were obtained from the sulfonation of m-nitrotoluene .Molecular Structure Analysis

The molecular structure of 3-Nitrotoluene-4-sulfonic acid is similar to that of nitrotoluene, with the addition of a sulfonic acid group . The presence of this group significantly alters the properties of the molecule, including its reactivity and solubility .Chemical Reactions Analysis

3-Nitrotoluene-4-sulfonic acid undergoes reactions typical for nitrobenzene derivatives . For example, it can be hydrogenated to give p-toluidine . It can also undergo oxidation of the methyl substituent, yielding various products depending on the conditions .Physical And Chemical Properties Analysis

3-Nitrotoluene-4-sulfonic acid crystallizes from water as pale yellow hygroscopic needles of the dihydrate .作用機序

The mechanism of action of 3-Nitrotoluene-4-sulfonic acid involves electrophilic aromatic substitution . The nitro (NO2), sulfonic acid (SO3H), and carbonyl (C=O) substituents have a full or partial positive charge on the atom bonded to the aromatic ring . Structures in which like-charges are close to each other are destabilized by charge repulsion, so these substituents inhibit ortho and para substitution more than meta substitution .

Safety and Hazards

3-Nitrotoluene-4-sulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if inhaled, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

特性

CAS番号 |

65542-35-0 |

|---|---|

分子式 |

C7H7NO5S |

分子量 |

217.20 g/mol |

IUPAC名 |

4-methyl-2-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H7NO5S/c1-5-2-3-7(14(11,12)13)6(4-5)8(9)10/h2-4H,1H3,(H,11,12,13) |

InChIキー |

MXGITBULPTZNHM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-Dioxo-indan-2-yl)-phenyl]-acetamide](/img/structure/B8808570.png)

![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B8808574.png)

![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B8808585.png)